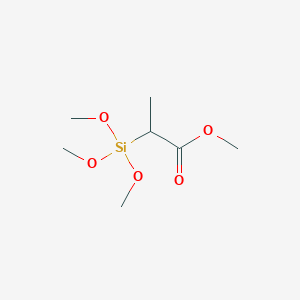Methyl 2-(trimethoxysilyl)propanoate
CAS No.: 76301-01-4
Cat. No.: VC19342169
Molecular Formula: C7H16O5Si
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76301-01-4 |
|---|---|
| Molecular Formula | C7H16O5Si |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | methyl 2-trimethoxysilylpropanoate |
| Standard InChI | InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |
| Standard InChI Key | ACXKTIJRKDAANW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC)[Si](OC)(OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Structural Properties of Related Silane Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 2-(trimethoxysilyl)propanoate | C₇H₁₆O₅Si | 224.28 | Trimethoxysilyl, methyl ester |
| (Trimethoxysilyl)methyl prop-2-enoate | C₉H₁₆O₅Si | 248.30 | Trimethoxysilyl, acrylate |
| 3-(Trimethoxysilyl)propyl methacrylate | C₁₀H₂₀O₅Si | 272.35 | Trimethoxysilyl, methacrylate |
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of methyl 2-(trimethoxysilyl)propanoate typically involves esterification or transesterification strategies:
-
Direct Esterification:
Reacting 2-(trimethoxysilyl)propanoic acid with methanol under acid catalysis (e.g., sulfuric acid):This method requires careful moisture control to prevent premature hydrolysis of the trimethoxysilyl group.
-
Transesterification:
Using a higher alkyl ester (e.g., ethyl 2-(trimethoxysilyl)propanoate) and methanol in the presence of a titanium-based catalyst:This route offers higher yields but demands stringent temperature control (typically 60–80°C).
Reaction Dynamics
The compound participates in two primary reaction pathways:
-
Silanol Condensation: Hydrolysis of methoxy groups generates silanol (-Si-OH), which condenses to form siloxane networks (-Si-O-Si-), critical for adhesion to inorganic surfaces.
-
Ester Hydrolysis: Under alkaline conditions, the methyl ester hydrolyzes to the carboxylic acid, enabling covalent bonding with hydroxyl-rich substrates (e.g., glass, metals).
Physicochemical Properties
Thermal and Solubility Profiles
-
Boiling Point: Estimated at 215–220°C (extrapolated from analogous C₇ silanes).
-
Solubility: Miscible with polar aprotic solvents (e.g., tetrahydrofuran, acetone) and partially soluble in alcohols. Immiscible with alkanes due to its polar silane group.
-
Hydrolytic Sensitivity: Rapid hydrolysis occurs at relative humidity >50%, necessitating anhydrous storage conditions .
Table 2: Stability Comparison with Analogous Compounds
| Property | Methyl 2-(Trimethoxysilyl)propanoate | (Trimethoxysilyl)methyl prop-2-enoate |
|---|---|---|
| Hydrolysis Rate (pH 7) | Moderate | Fast |
| Thermal Decomposition | 240°C | 220°C |
| Solubility in Water | <0.1 g/L | <0.05 g/L |
Industrial and Research Applications
Surface Modification
The compound acts as a coupling agent in composite materials, enhancing interfacial adhesion between:
-
Polymeric matrices (e.g., epoxy, polyethylene) and glass fibers.
-
Dental resins and ceramic fillers, improving mechanical strength in restorative materials.
Biomedical Engineering
Preliminary studies suggest utility in:
-
Drug Delivery Systems: Silane-modified microcapsules exhibit pH-responsive release profiles, leveraging ester hydrolysis in acidic environments (e.g., tumor microenvironments).
-
Tissue Scaffolds: Hybrid silane-acrylate polymers demonstrate osteoconductivity in bone regeneration trials.
Coatings and Adhesives
Formulations containing methyl 2-(trimethoxysilyl)propanoate show:
-
30% improved abrasion resistance in automotive clear coats.
-
Enhanced UV stability in silicone-based adhesives due to Si-O network formation.
Future Directions and Research Gaps
While methyl 2-(trimethoxysilyl)propanoate shares functionalities with well-studied silanes, targeted research is needed to:
-
Quantify its catalytic activity in sol-gel processes.
-
Explore copolymerization kinetics with vinyl monomers.
-
Assess long-term biocompatibility for FDA-approved medical devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume